molecular formula C12H9Cl2NO3S2 B2609012 2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide CAS No. 920354-25-2

2,5-dichloro-N-(2-(methylsulfonyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2609012
CAS No.: 920354-25-2
M. Wt: 350.23
InChI Key: AQKSDTUULQPWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The presence of the two carbon atoms allows two substituents in the thiophene ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, protodeboronation of alkyl boronic esters is a method used in organic synthesis .


Physical and Chemical Properties Analysis

Thiophene has a boiling point of 162 °C and a density of 1.442 g/mL at 25 °C . Its refractive index is 1.562 .

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Activity

A study detailed the synthesis and anticonvulsant activities of thiophene sulfonamides, highlighting compounds with sulfone groups, particularly those with halo substituents, demonstrating significant cerebrovasodilatation and anticonvulsant properties. This research suggests potential applications in developing treatments for conditions requiring cerebral blood flow enhancement without significant diuresis (Barnish et al., 1981).

Antimicrobial and Antibiofilm Properties

New thiourea derivatives synthesized and characterized demonstrated notable antimicrobial and antibiofilm activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This indicates their potential for further development into novel antimicrobial agents with specific effectiveness in biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Nonlinear Optical Materials

Research into sulfone-substituted thiophene chromophores for second-order nonlinear optics has produced compounds with high thermal stability and good transparency, making them suitable for applications in nonlinear optical materials. This work emphasizes the importance of the sulfone group as a synthetically flexible acceptor with broad transparency in the visible spectrum (Chou et al., 1996).

Anticancer Activity

A study on the synthesis and anticancer evaluation of thiophene and thiazolyl-thiophene derivatives revealed that certain compounds, specifically those containing the thiophene-2-carboxamide moiety, exhibited potent cytotoxic activity against various cancer cell lines. This suggests a potential avenue for the development of new anticancer drugs (Atta & Abdel‐Latif, 2021).

Enzyme Inhibition

Design and synthesis of thiophene-2-carboxamide Schiff base derivatives showcased their effectiveness as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in treating neurological disorders such as Alzheimer's disease. This highlights the role of these compounds in developing treatments targeting cholinesterase enzymes (Kausar et al., 2021).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the biological target. Some thiophene derivatives have shown anti-inflammatory and analgesic activities .

Future Directions

Thiophene derivatives have been the subject of ongoing research due to their wide range of applications in medicinal chemistry and material science . Future research may focus on developing new synthetic methods and exploring new applications of these compounds.

Properties

IUPAC Name

2,5-dichloro-N-(2-methylsulfonylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)9-5-3-2-4-8(9)15-12(16)7-6-10(13)19-11(7)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKSDTUULQPWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.